molecular formula C9H11N3O4 B2997066 1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1006441-13-9

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2997066
CAS No.: 1006441-13-9
M. Wt: 225.204
InChI Key: AAOKOARUVYPHDM-UHFFFAOYSA-N
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Description

“1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1795473-86-7 . It has a molecular weight of 225.2 . The compound is part of the pyrazole family, which is a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for “this compound” is not mentioned in the available data.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H11N3O4/c13-9(14)7-5-11(6-3-1-2-4-6)10-8(7)12(15)16/h5-6H,1-4H2,(H,13,14) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another reaction involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .

Scientific Research Applications

Synthesis and Characterization

1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid serves as a foundational compound in the synthesis and characterization of various derivatives with potential applications in materials science and medicinal chemistry. Research has demonstrated the versatility of pyrazole carboxylic acids in generating novel compounds through reactions with hydrazines, hydrazones, and other nucleophiles. For instance, studies on cyclic oxalyl compounds have led to the synthesis of diverse pyrazole derivatives, showcasing the compound's role in facilitating the creation of new molecular structures with possible pharmacological and material applications (Şener et al., 2002).

Biological Activities

The exploration of this compound derivatives extends into biological studies, highlighting their potential in developing novel therapeutic agents. Research into N-acetyl pyrazole derivatives, for example, has uncovered compounds with significant antibacterial and antifungal activities, suggesting the utility of these derivatives in addressing microbial infections (Dhaduk & Joshi, 2022). Further, the synthesis of novel pyrazole derivatives has been linked to anti-inflammatory, analgesic, and antipyretic properties, offering insights into new therapeutic avenues for managing pain and inflammation (Padmini & Kamal, 2019).

Sensor Development

In addition to medicinal chemistry, this compound derivatives have been investigated for their potential in sensor technology. Research into pyrenebutylamidopropylimidazole, for instance, has revealed its application as a multi-analyte sensor for specific aromatic carboxylic acids and metal ions, showcasing the role of pyrazole derivatives in the development of sensitive and selective chemical sensors (Kumar et al., 2016).

Material Science

The field of material science also benefits from the study of this compound derivatives, particularly in the synthesis of novel materials with unique properties. For example, research into pyrazolecarboxylic metal organic frameworks has highlighted their electrochemiluminescence, pointing towards applications in light-emitting devices and sensors (Feng et al., 2016).

Future Directions

The future directions for “1-Cyclopentyl-3-nitro-1H-pyrazole-5-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry .

Properties

IUPAC Name

2-cyclopentyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c13-9(14)7-5-8(12(15)16)10-11(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOKOARUVYPHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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